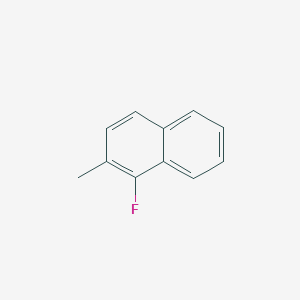

1-Fluoro-2-methylnaphthalene

Description

Significance of Fluorinated Aromatic Systems in Contemporary Organic Chemistry

The introduction of fluorine into aromatic systems imparts unique characteristics not observed in their non-fluorinated counterparts. numberanalytics.comresearchgate.net Fluorine's high electronegativity and small van der Waals radius can significantly alter a molecule's electronic properties, conformation, and metabolic stability. numberanalytics.comwikipedia.org These modifications are highly sought after in various fields, including pharmaceuticals, materials science, and agrochemicals. numberanalytics.com In medicinal chemistry, fluorination can enhance a drug's efficacy, selectivity, and pharmacokinetic profile. researchgate.net In materials science, fluorinated aromatics are integral to the development of advanced polymers, liquid crystals, and organic light-emitting diodes (OLEDs) with enhanced thermal stability and specific electronic properties. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

Overview of Naphthalene (B1677914) Derivatives in Synthetic and Mechanistic Research

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives serve as versatile building blocks in organic synthesis. nih.gov The naphthalene core is present in numerous natural products and exhibits a wide range of biological activities, including anti-inflammatory, and anticancer properties. thieme-connect.comthieme-connect.com The synthesis of substituted naphthalenes is a dynamic area of research, with methodologies focusing on achieving regioselectivity and functional group tolerance. nih.govchemistryviews.org These synthetic strategies often involve metal-catalyzed cross-coupling reactions, cycloadditions, and electrophilic aromatic substitutions. thieme-connect.comthieme-connect.com The reactivity of the naphthalene ring system, with its distinct alpha and beta positions, allows for controlled functionalization, making its derivatives valuable for creating complex molecular architectures and materials with specific optical and electronic properties. nih.govthieme-connect.com

Research Landscape of 1-Fluoro-2-methylnaphthalene: A Focused Academic Inquiry

This compound is a member of the fluorinated polycyclic aromatic hydrocarbon (F-PAH) family. oup.com While research on fluorinated naphthalenes as a class is extensive, dedicated studies on this compound are more specialized. The existing body of work primarily focuses on its synthesis and spectroscopic characterization. The strategic placement of the fluorine and methyl groups on the naphthalene core makes it an interesting subject for investigating the interplay of electronic and steric effects on the reactivity and properties of the naphthalene system. Its structural similarity to other fluorinated compounds used in medicinal chemistry and materials science suggests its potential as a building block or a model compound in these areas. hopemaxchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPVYRBHXGLGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577453 | |

| Record name | 1-Fluoro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-99-9 | |

| Record name | 1-Fluoro-2-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 1 Fluoro 2 Methylnaphthalene

Synthetic Methodologies

The synthesis of 1-fluoro-2-methylnaphthalene has been approached through various chemical transformations. One common strategy involves the fluorination of a pre-functionalized naphthalene (B1677914) derivative. For instance, the Balz-Schiemann reaction, which utilizes diazonium salts, is a classical method for introducing fluorine onto an aromatic ring. researchgate.net A more contemporary approach involves the use of electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobis(phenylsulfonyl)amine (NFSI). researchgate.netwikipedia.org Direct fluorination of 2-methylnaphthalene (B46627) can also be achieved, though this may lead to a mixture of isomers requiring separation. researchgate.net

Another synthetic route could involve a nucleophilic fluorination reaction, where a suitable leaving group on the naphthalene ring is displaced by a fluoride (B91410) ion. mdpi.com The choice of synthetic method often depends on the availability of starting materials, desired yield, and regioselectivity.

Spectroscopic and Physicochemical Properties

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals for the aromatic protons are typically found in the downfield region, and their splitting patterns can help determine their positions on the naphthalene ring. The methyl protons will appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. This compound will exhibit a singlet in its ¹⁹F NMR spectrum, with a chemical shift that is indicative of the electronic environment around the fluorine atom. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The molecular ion peak for this compound would correspond to its molecular formula, C₁₁H₉F. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule. A strong absorption band corresponding to the C-F bond stretching vibration is expected.

Physicochemical Properties: The physical properties of this compound are important for its handling, purification, and application.

| Property | Value |

| CAS Number | 573-99-9 chemicalbook.com |

| Molecular Formula | C₁₁H₉F chemicalbook.com |

| Molecular Weight | 160.19 g/mol chemicalbook.com |

| Appearance | Likely a solid or liquid at room temperature |

| Boiling Point | Not explicitly found for this compound, but 1-fluoronaphthalene (B124137) boils at 215 °C. wikipedia.org |

| Melting Point | Not explicitly found. |

| Solubility | Expected to be insoluble in water, similar to other fluorinated aromatic hydrocarbons. wikipedia.org |

Reaction Mechanisms and Reactivity Studies of 1 Fluoro 2 Methylnaphthalene

Electrophilic Aromatic Substitution (EAS) Reactions of Fluorinated Naphthalenes

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds like naphthalene (B1677914). rsc.org The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the aromatic ring. libretexts.orgulethbridge.ca

Regioselectivity and Substituent Effects on EAS in Naphthalene Systems

In the naphthalene system, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the α-position leads to a more stable carbocation intermediate (an arenium ion) where the positive charge can be delocalized over a greater portion of the ring system without disrupting the aromaticity of the adjacent ring. libretexts.org

For 1-fluoro-2-methylnaphthalene, the directing effects of both the fluoro and methyl groups must be considered:

Methyl Group (-CH₃): The methyl group at the C2 position is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.org As an activating group, it directs incoming electrophiles to the ortho and para positions. In the context of the naphthalene ring, this would primarily be the adjacent C1 and C3 positions. However, since C1 is already substituted, it directs to C3.

Fluoro Group (-F): The fluoro group at the C1 position exhibits a dual electronic effect. It is strongly electron-withdrawing through its inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. researchgate.netcore.ac.uk However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org For the C1 position on naphthalene, this would direct to the C2 and C4 positions. As C2 is already substituted, the primary direction is towards the C4 position.

The combined influence of these two substituents on the regioselectivity of EAS in this compound would result in a complex mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. The activating methyl group and the resonance-directing fluoro group would likely favor substitution at the C4 position. The C3 position is also a potential site for substitution, influenced by the methyl group. The deactivating inductive effect of the fluorine atom suggests that the ring containing the substituents will be less reactive than unsubstituted naphthalene. libretexts.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Fluoro (-F) | C1 | -I (Inductive), +R (Resonance) | ortho, para-directing (to C2, C4) |

| Methyl (-CH₃) | C2 | +I (Inductive) | ortho, para-directing (to C1, C3) |

Reaction Kinetics and Transition State Analysis in EAS

The kinetics of electrophilic aromatic substitution are influenced by the energy of the transition state leading to the formation of the arenium ion intermediate. rsc.org The rate-determining step is typically the initial attack of the electrophile on the aromatic ring. libretexts.org

Transition State Analysis: The transition state in EAS resembles the arenium ion intermediate. rsc.org The stability of this transition state is key to determining the reaction's regioselectivity and rate. For this compound, electrophilic attack at the C4 position would lead to a transition state where the positive charge can be effectively delocalized, including a resonance structure where the lone pair of the fluorine atom can participate in stabilization. libretexts.org Theoretical studies and computational chemistry, often employing methods like Density Functional Theory (DFT), are used to model the energies of these transition states and predict the most likely products. rsc.orgresearchgate.net These analyses consider the geometric and electronic properties of the transition state to understand the intricate balance of substituent effects. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Naphthalenes

Nucleophilic aromatic substitution is a key reaction for fluorinated aromatic compounds, where a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups is crucial for this reaction to proceed. masterorganicchemistry.com

Mechanistic Investigations of SNAr Pathways

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism. researchgate.net

Stepwise Mechanism: In this pathway, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups is essential to stabilize the negative charge of the intermediate.

Concerted Mechanism: Some studies propose that for certain substrates and nucleophiles, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single, concerted step, passing through a single transition state. researchgate.netscience.gov DFT calculations on the reaction of fluoronaphthaldehydes with a methylthiolate ion indicated that a concerted mechanism has a lower activation energy barrier compared to a stepwise mechanism. researchgate.net

Influence of the Fluoro Group on SNAr Reactivity

The fluorine atom plays a significant role in promoting SNAr reactions. Its strong inductive electron-withdrawing effect makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. core.ac.ukcsbsju.edu This effect also helps to stabilize the negative charge in the Meisenheimer intermediate of a stepwise reaction or the electron-rich transition state of a concerted reaction. masterorganicchemistry.com

| Halogen Substituent | Relative Reactivity in SNAr | Reason |

|---|---|---|

| -F | Highest | Strong inductive effect activates the ring for nucleophilic attack. |

| -Cl | ↓ | Weaker inductive effect compared to fluorine. |

| -Br | ↓ | Weaker inductive effect compared to chlorine. |

| -I | Lowest | Weakest inductive effect among halogens. |

Oxidation Reactions and Pathways of Methylnaphthalenes

The oxidation of methylnaphthalenes can proceed through several pathways, primarily involving either the oxidation of the methyl group or the oxidation of the aromatic ring system. nih.govcdc.gov The specific pathway is often dependent on the oxidizing agent and reaction conditions.

Methyl Group Oxidation: A common pathway for the metabolism and chemical oxidation of methylnaphthalenes is the oxidation of the methyl side chain. cdc.govnih.gov This typically proceeds through a benzyl (B1604629) alcohol intermediate (hydroxymethylnaphthalene), which can be further oxidized to an aldehyde (naphthaldehyde) and then to a carboxylic acid (naphthoic acid). nih.govasm.org

Ring Oxidation: Alternatively, the aromatic ring itself can be oxidized. In biological systems, this often involves cytochrome P450 monooxygenases, which can form epoxides. nih.gov These epoxides can then be converted to dihydrodiols and subsequently to phenols or other ring-opened products. nih.govcdc.gov Chemical oxidation, for instance with ozone, can also lead to the cleavage of the aromatic ring, yielding products like phthalic acid derivatives. libretexts.org

For 2-methylnaphthalene (B46627), studies have shown that both methyl hydroxylation and dioxygenation of the unsubstituted ring can occur. nih.govasm.org The presence of the fluorine atom in this compound would likely influence the regioselectivity and rate of oxidation. The strong C-F bond is generally resistant to oxidation. The electron-withdrawing nature of fluorine deactivates the substituted ring, potentially favoring oxidation on the unsubstituted ring.

| Oxidation Pathway | Initial Step | Intermediate(s) | Final Product(s) |

|---|---|---|---|

| Methyl Group Oxidation | Hydroxylation of -CH₃ | Hydroxymethylnaphthalene, Naphthaldehyde | Naphthoic Acid |

| Ring Oxidation | Epoxidation/Dioxygenation of the ring | Epoxide, Dihydrodiol | Phenols, Ring-opened products |

Mechanistic Aspects of Oxidative Transformations

The oxidation of methylnaphthalenes can proceed through two primary routes: oxidation of the methyl group or oxidation of the aromatic ring system. The fluorine substituent at C-1 is strongly electron-withdrawing and deactivating, which generally makes the substituted ring more resistant to electrophilic attack.

In the case of this compound, oxidation is likely to be directed away from the fluorine-substituted ring. Fungal metabolism studies on 1-fluoronaphthalene (B124137) have shown that the fluorine substituent effectively blocks epoxidation at the C1-C2 double bond and reduces oxidation at the peri position (C8) nih.gov. By analogy, the primary sites of ring oxidation for this compound would be the C3-C4 and C5-C6 bonds of the unsubstituted ring and the C7-C8 bond of the substituted ring, albeit to a lesser extent for the latter.

Oxidation of the methyl group is also a significant pathway. Studies on methylnaphthalenes with various enzymatic and chemical systems show that the methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid nih.govbeilstein-journals.org. For this compound, this would lead to the formation of (1-fluoro-2-naphthalenyl)methanol and subsequently 1-fluoro-2-naphthoic acid.

Formation of Oxidized Derivatives

The oxidation of 2-methylnaphthalene is a well-studied process that serves as a model for understanding the potential oxidized derivatives of its 1-fluoro analog. A variety of oxidizing agents have been used, leading to different products.

For example, the oxidation of 2-methylnaphthalene with agents like chromium(IV) oxide or hydrogen peroxide can yield menadione (B1676200) (2-methyl-1,4-naphthoquinone) beilstein-journals.orgnih.gov. The formation of a similar quinone from this compound would be sterically and electronically hindered by the C-1 fluorine atom. Instead, oxidation of the unsubstituted ring is more probable, potentially leading to fluorinated derivatives of other naphthoquinones.

Bacterial degradation of methylnaphthalenes often involves initial dioxygenation of the aromatic ring or monooxygenation of the methyl group nih.govasm.org. For instance, Sphingomonas paucimobilis can metabolize various methylnaphthalene isomers, initiating metabolism either by methyl group monoxygenation or by ring dioxygenation, leading to products like methyl-substituted salicylates nih.gov. Fungal metabolism of 1-fluoronaphthalene by Cunninghamella elegans yields predominantly trans-dihydrodiols from oxidation at the 3,4- and 5,6-positions nih.gov.

The table below summarizes key oxidative transformations of 2-methylnaphthalene, providing a basis for predicting the behavior of this compound.

| Oxidant/System | Substrate | Key Products | Research Finding |

| Chromium(IV) oxide in acetic acid | 2-Methylnaphthalene | Menadione (2-Methyl-1,4-naphthoquinone) | Pioneering study showing direct oxidation to a quinone nih.gov. |

| H₂O₂ with Pd-polystyrene sulfonic acid resin | 2-Methylnaphthalene | Menadione | Catalytic system improves yield compared to uncatalyzed reaction nih.gov. |

| Cunninghamella elegans (fungus) | 1-Fluoronaphthalene | trans-3,4-Dihydroxy-3,4-dihydro-1-fluoronaphthalene, trans-5,6-Dihydroxy-5,6-dihydro-1-fluoronaphthalene | Demonstrates that oxidation occurs on the unsubstituted ring and the non-fluorinated bond of the substituted ring nih.gov. |

| Sphingomonas paucimobilis (bacterium) | 2,6-Dimethylnaphthalene | 2-Hydroxymethyl-6-methylnaphthalene, 6-Methyl-2-naphthoic acid | Shows initial oxidation occurs at the methyl group nih.gov. |

Reduction Reactions and Pathways of Naphthalene Derivatives.nih.govasm.org

Naphthalene and its derivatives can be reduced by both catalytic hydrogenation and chemical methods. The reduction typically occurs preferentially in one ring, yielding dihydro- or tetrahydronaphthalene derivatives.

Catalytic Hydrogenation and Dihydronaphthalene Formation

Catalytic hydrogenation of naphthalenes over transition metal catalysts like nickel, platinum, or ruthenium is a common method for reduction cdnsciencepub.comresearchgate.net. The reaction generally proceeds to give 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives (tetralins). For this compound, catalytic hydrogenation would be expected to reduce the unsubstituted ring first, yielding 1-fluoro-2-methyl-5,6,7,8-tetrahydronaphthalene. This selectivity is due to the deactivating effect of the fluorine atom, which makes the substituted ring less prone to hydrogenation.

Electrocatalytic hydrogenation (ECH) at Raney nickel electrodes has been shown to effectively reduce naphthalene to tetralin cdnsciencepub.com. This method stops at derivatives with a single remaining aromatic ring.

The table below details findings from catalytic hydrogenation studies on naphthalene and its derivatives.

| Catalyst/System | Substrate(s) | Key Products | Research Finding |

| Raney Nickel Electrode (ECH) | Naphthalene | Tetralin | The electrohydrogenation process stops once one ring is fully saturated cdnsciencepub.com. |

| Ru/FDU-15-H₂ in water | Naphthalene, 1-Methylnaphthalene, 2-Methylnaphthalene | Hydrogenated and hydrocracked products | The catalyst is active for the hydrogenation of various polyaromatic hydrocarbons researchgate.net. |

| Commercial Ni-Mo/γ-alumina | Naphthalene, Acenaphthene | Low conversion to hydrogenated products | This catalyst showed very low activity for naphthalene hydrogenation compared to other polyaromatics like anthracene (B1667546) uah.es. |

| Pd/C | 1,5-Dinitronaphthalene | 1,5-Diaminonaphthalene | Demonstrates the effective use of Pd/C for the reduction of nitro groups on a naphthalene core to amines under relatively mild conditions google.com. |

Chemical Reduction Methods

Chemical reduction of naphthalenes, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), typically yields 1,4-dihydronaphthalene (B28168) derivatives. In contrast, reduction with sodium in boiling alcohols like ethanol (B145695) or isopentyl alcohol can produce 1,4-dihydronaphthalene or 1,2,3,4-tetrahydronaphthalene, respectively uomustansiriyah.edu.iq.

For this compound, a Birch reduction would likely lead to 1-fluoro-2-methyl-1,4-dihydronaphthalene. The fluorine substituent, being electron-withdrawing, would direct the reduction to the substituted ring. The regiochemistry is dictated by the stability of the intermediate radical anion.

Radical Reactions and Atmospheric Oxidation Mechanisms of Methylnaphthalenes.uomustansiriyah.edu.iq

The atmospheric oxidation of methylnaphthalenes is primarily initiated by reactions with hydroxyl (OH) radicals during the daytime nih.govrsc.org. This process is crucial as it leads to the formation of secondary organic aerosols.

OH Radical-Initiated Oxidation Pathways

The reaction between an OH radical and a methylnaphthalene can proceed via two main pathways: OH addition to the aromatic ring or H-atom abstraction from the methyl group.

OH Addition: For naphthalene and methylnaphthalenes, OH addition to the aromatic ring is the dominant pathway researchgate.netnih.gov. Theoretical studies on naphthalene show that addition is most favorable at the C-1 (alpha) position rsc.orgnih.gov. The resulting hydroxy-adduct radical then reacts rapidly with molecular oxygen (O₂). This peroxy radical can undergo several reactions, including reacting with nitric oxide (NO) or isomerizing, eventually leading to ring-opened products like 2-formylcinnamaldehyde or stable ring-retained products rsc.org.

For this compound, the presence of the fluorine at C-1 would disfavor OH addition at that site. The OH radical would likely add to other positions on the naphthalene ring system, with a preference for the unsubstituted ring (e.g., C5 or C8) or the available positions on the substituted ring (e.g., C4).

H-Abstraction: The abstraction of a hydrogen atom from the methyl group by an OH radical forms a naphthylmethyl radical. This radical then reacts with O₂ to form a peroxy radical, which can lead to the formation of naphthaldehyde and naphthoic acid derivatives nih.gov. While OH addition is generally favored for the parent naphthalenes, H-abstraction can still be a competing pathway. The presence of the deactivating fluorine atom on the ring of this compound might slightly increase the relative importance of the H-abstraction pathway compared to the unsubstituted parent compound.

The table below summarizes key findings related to radical-initiated oxidation.

| Reactant System | Substrate | Key Products/Intermediates | Research Finding |

| OH radical | Naphthalene | 1-Naphthol, 2-Formylcinnamaldehyde | OH addition at the C1 position is the dominant initial step, leading to various degradation products rsc.orgnih.gov. |

| OH radical | Naphthalene | 1-Naphthyl and 2-Naphthyl radicals | At high temperatures, H-atom abstraction by OH radicals becomes a significant pathway researchgate.net. |

| Aqueous radicals (OH, SO₄⁻, NO₃⁻) | Organic Monolayer | Degraded, shorter-chain products | Demonstrates that aqueous radicals can effectively degrade organic films, a process relevant to atmospheric aerosol surfaces nih.gov. |

Intermediate Radical Adducts and Their Fates

The reaction of a radical species with this compound will primarily involve the addition of the radical to the aromatic system, forming a resonance-stabilized radical adduct. The position of the radical addition and the subsequent fate of the resulting intermediate are dictated by the electronic and steric influences of the fluorine and methyl substituents.

The fluorine atom at the C1 position exerts a strong electron-withdrawing inductive effect and a weaker, resonance-donating effect. Conversely, the methyl group at C2 is electron-donating through hyperconjugation. These opposing electronic effects, combined with steric hindrance, influence the regioselectivity of the radical attack.

Formation of Radical Adducts:

A general representation of radical addition to this compound can be depicted as follows:

The resulting radical adduct is a cyclohexadienyl-type radical, where the unpaired electron is delocalized over the naphthalene ring system. The stability of these adducts is a key factor in determining the subsequent reaction pathways.

Fates of the Intermediate Radical Adducts:

The intermediate radical adducts of this compound can undergo several potential transformations, largely categorized as propagation or termination steps in a radical chain reaction. curlyarrows.comresearchgate.net

Atom Abstraction: The radical adduct can abstract an atom, typically a hydrogen atom, from a suitable donor to regenerate the aromatic system and form a new radical. This is a common propagation step.

Addition to Multiple Bonds: If the initial radical (R•) contains a multiple bond, or if another unsaturated molecule is present, the radical adduct can add to it, propagating the radical chain.

Fragmentation: The radical adduct could undergo fragmentation, although this is less common for stable aromatic systems unless specific structural features are present that favor such a process.

Dimerization or Disproportionation: Two radical adducts can combine (dimerization) or react with each other in a process where one is oxidized and the other is reduced (disproportionation). These are typical termination steps. curlyarrows.com

Elimination: The radical adduct could eliminate a substituent, such as the fluorine atom, to form a new aromatic product. However, the C-F bond is strong, making its homolytic cleavage difficult. nuv.ac.in

The probable fates of these intermediates are summarized in the following table:

| Fate of Radical Adduct | Description | Probable Outcome for this compound Adduct |

| Atom Abstraction | The radical adduct abstracts an atom (e.g., H) from a donor molecule. | A common pathway, leading to the regeneration of a substituted naphthalene and propagation of the radical chain. |

| Elimination | The adduct eliminates a group to restore aromaticity. | Elimination of a hydrogen radical is more likely than the elimination of a fluoride (B91410) or methyl radical due to bond strengths. |

| Dimerization | Two radical adducts combine to form a stable, non-radical product. | A possible termination step, leading to more complex, higher molecular weight compounds. |

| Disproportionation | One radical adduct is oxidized while another is reduced. | A termination pathway that can lead to a mixture of substituted naphthalenes and dihydronaphthalenes. |

Role of Intramolecular H-Shifts and Ring Closure in Radical Processes

Intramolecular reactions, such as hydrogen shifts (H-shifts) and ring closures, are pivotal in the radical chemistry of appropriately substituted aromatic compounds. scilit.com These processes can lead to the formation of new cyclic structures and rearranged products.

Intramolecular H-Shifts:

In the context of this compound, an intramolecular H-shift would most likely involve the abstraction of a hydrogen atom from the methyl group by a radical center on the naphthalene ring or an attached side chain. The feasibility of such a shift is governed by the thermodynamics of the process and the geometry of the transition state, with 1,5- and 1,6-H-shifts being the most common due to the favorable six- and seven-membered ring transition states, respectively. scilit.com

For a radical adduct of this compound, an intramolecular H-shift from the methyl group to a radical center on the ring is conceivable, which would lead to a new radical species with the unpaired electron on the benzylic carbon.

Ring Closure in Radical Processes:

Radical cyclization is a powerful tool for the synthesis of cyclic compounds. csic.esthieme-connect.com For this compound to undergo a radical ring closure, it would typically need to be substituted with a side chain containing a double bond or another reactive group. The radical formed on the naphthalene ring could then add intramolecularly to this side chain.

While there is no direct literature on the radical cyclization of this compound itself, analogous reactions on substituted naphthalenes provide a basis for predicting its potential reactivity. For instance, atom transfer radical cyclization (ATRC) has been successfully applied to aryl-substituted butadienes to form substituted dihydronaphthalenes and naphthalenes. chemrxiv.org

A hypothetical scenario for a radical cyclization involving a derivative of this compound is presented below:

| Type of Intramolecular Process | Plausibility for this compound Derivatives | Required Structural Features |

| Intramolecular H-Shift | Plausible, especially 1,5- or 1,6-shifts. | A radical center positioned to allow for a sterically accessible hydrogen on the methyl group. |

| Radical Ring Closure | Plausible for derivatives. | An unsaturated side chain of appropriate length attached to the naphthalene ring. |

Conclusion

1-Fluoro-2-methylnaphthalene represents a specific yet illustrative example of the broader class of fluorinated aromatic compounds. Its synthesis and characterization provide a platform for fundamental chemical research, offering insights into the effects of fluorination on the properties and reactivity of the naphthalene (B1677914) scaffold. While its direct applications are currently specialized within academic research, its role as a building block and a model system underscores the ongoing importance of exploring the chemical space of fluorinated organic molecules.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Data

NMR spectroscopy is the most powerful technique for elucidating the precise structure of 1-Fluoro-2-methylnaphthalene in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, different NMR experiments can reveal the electronic environment of each proton, carbon, and fluorine atom, as well as their spatial relationships.

High-resolution ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

The aromatic region (typically δ 7.0–8.2 ppm) would display a complex pattern of multiplets for the six protons on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by the electronic effects of both the fluorine and methyl substituents. The fluorine atom, being electronegative, and the methyl group, being electron-donating, modify the electron density at different positions on the rings, leading to predictable upfield or downfield shifts compared to unsubstituted naphthalene.

The methyl group protons are expected to appear as a singlet or a narrow doublet (due to coupling with the adjacent fluorine) in the upfield region of the spectrum, typically around δ 2.5 ppm. The integration of this signal would correspond to three protons.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is based on predicted values and data from analogous compounds, as comprehensive experimental data for this compound is not widely published. Chemical shifts (δ) are in ppm relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| CH₃ | ~2.5 | d (doublet) | ⁴JH-F ≈ 1-3 Hz |

| H-3 | ~7.3 | d (doublet) | ³JH-H ≈ 8-9 Hz, ⁴JH-F ≈ 5-6 Hz |

| H-4 | ~7.8 | d (doublet) | ³JH-H ≈ 8-9 Hz |

| H-5 | ~7.9 | d (doublet) | ³JH-H ≈ 8-9 Hz |

| H-6 | ~7.5 | t (triplet) | ³JH-H ≈ 7-8 Hz |

| H-7 | ~7.5 | t (triplet) | ³JH-H ≈ 7-8 Hz |

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound will show 11 distinct signals: ten for the naphthalene ring carbons and one for the methyl carbon. The chemical shift of each carbon is highly dependent on its local electronic environment and its proximity to the fluorine atom, which induces characteristic carbon-fluorine coupling (¹JC-F, ²JC-F, etc.).

The carbon directly bonded to the fluorine (C-1) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield. The methyl carbon will appear at a characteristic upfield chemical shift (around δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is based on predicted values and data from analogous compounds. rsc.orgnih.gov Chemical shifts (δ) are in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ) | Coupling to Fluorine (nJC-F) |

|---|---|---|

| CH₃ | ~20 | Yes (³JC-F) |

| C-1 | ~158 | Yes (¹JC-F, large) |

| C-2 | ~120 | Yes (²JC-F) |

| C-3 | ~127 | Yes (³JC-F) |

| C-4 | ~125 | Yes (⁴JC-F) |

| C-4a | ~128 | Yes (³JC-F) |

| C-5 | ~126 | No |

| C-6 | ~127 | No |

| C-7 | ~128 | No |

| C-8 | ~124 | No |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. wikipedia.org Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is a sensitive probe of the electronic environment around the fluorine. For aryl fluorides, chemical shifts typically appear in a range from -100 to -140 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu The signal may appear as a multiplet due to couplings with nearby protons, primarily H-3 and the methyl protons.

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. It would show correlations between adjacent protons on the naphthalene rings, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. magritek.com It is invaluable for assigning each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. hmdb.ca For example, the methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. mdpi.com It is critical for placing the substituents. For instance, correlations from the methyl protons to carbons C-1, C-2, and C-3 would confirm the position of the methyl group at C-2, adjacent to the fluorine-bearing C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would show a spatial correlation between the methyl protons and the proton at the H-3 position, further confirming the regiochemistry.

Mass Spectrometry (MS) for Molecular and Fragment Ion Information

Mass spectrometry provides the molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. nih.gov The mass spectrum of this compound would show a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.19).

The fragmentation pattern provides a structural fingerprint. Key expected fragments would arise from the loss of stable neutral species:

Loss of a hydrogen radical (H·): Leading to a fragment at m/z 159.

Loss of a methyl radical (·CH₃): A significant fragmentation pathway, resulting in a peak at m/z 145 (the fluoronaphthyl cation).

Loss of a fluorine radical (F·): Resulting in a fragment at m/z 141 (the methylnaphthalene cation).

Further fragmentation of the naphthalene ring system can also occur. The relative abundance of these fragments helps to confirm the presence and location of the substituents. The fragmentation of this compound would likely be compared to that of related compounds like 1-fluoronaphthalene (B124137) and 2-methylnaphthalene (B46627) to understand the influence of each substituent on the fragmentation pathways. researchgate.nethmdb.ca

Table 3: Predicted Major Ions in the EI-MS of this compound

| m/z | Ion Identity | Description |

|---|---|---|

| 160 | [C₁₁H₉F]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₁H₈F]⁺ | [M-H]⁺ |

| 145 | [C₁₀H₆F]⁺ | [M-CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound.

For this compound, the molecular formula is C₁₁H₉F. alfa-chemistry.com HRMS can experimentally verify this composition by distinguishing its exact mass from other potential compounds that might share the same nominal mass of 160. The exact mass is calculated based on the monoisotopic masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁹F). This technique is indispensable for confirming the identity of the synthesized compound and for identifying it in complex mixtures where isobaric interferences may be present. scispace.com Techniques such as Time-of-Flight (ToF) mass spectrometry are often employed in HRMS for their high mass accuracy and resolution. mdpi.com

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉F | alfa-chemistry.com |

| Theoretical Exact Mass | 160.0688 Da | Calculated |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify this compound, especially within a complex mixture. oup.com It is the method of choice for assessing the purity of a sample and for analyzing its components. epa.gov

In this technique, the sample is vaporized and passed through a capillary column (e.g., HP-5ms or DB-5ms) using an inert carrier gas like helium or hydrogen. oup.comhpst.cz The separation of components is based on their differing affinities for the stationary phase of the column and their boiling points. This compound, being a semivolatile organic compound, is well-suited for this analysis. epa.gov Its retention time—the time it takes to travel through the column—is a characteristic feature under specific chromatographic conditions.

After separation by GC, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI) at 70 eV. oup.com This process generates a parent molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint, allowing for definitive identification by comparing it to spectral libraries. mdpi.com For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity. restek.com

Table 2: Predicted GC-MS Parameters and Fragments for this compound

| Parameter | Description / Predicted Value |

|---|---|

| Column Type | HP-5ms (or equivalent non-polar) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Molecular Ion (M⁺) | m/z 160 |

| Key Fragment Ion (M-CH₃)⁺ | m/z 145 |

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. nicoletcz.cz The resulting spectrum is a unique "molecular fingerprint" that can be used to identify the compound and its functional groups. nicoletcz.cz

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl Group (-CH₃) |

| Aromatic C=C Stretch | 1650 - 1450 | Naphthalene Ring |

| C-F Stretch | 1250 - 1000 | Fluoro-aromatic |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary vibrational technique to FT-IR. researchgate.net It involves scattering of monochromatic light (from a laser) by the molecule. While FT-IR is based on absorption, Raman spectroscopy depends on changes in the polarizability of a molecule's electron cloud during vibration.

For this compound, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. Symmetrical vibrations and those involving the carbon skeleton of the naphthalene ring are typically strong in Raman spectra. Therefore, the aromatic ring breathing modes and C-C skeletal vibrations would be prominent. Theoretical calculations using methods like Density Functional Theory (DFT) are often used alongside experimental FT-IR and FT-Raman data to achieve a complete assignment of vibrational modes. researchgate.net

Table 4: Vibrations Expected to be Prominent in the FT-Raman Spectrum of this compound

| Vibrational Mode | General Wavenumber (cm⁻¹) | Structural Feature |

|---|---|---|

| Aromatic Ring Breathing | 1050 - 950 | Naphthalene Core |

| C-C Skeletal Stretch | 1400 - 1200 | Aromatic Ring |

| Symmetric C-H Stretch | 3100 - 3000 | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Table 5: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). researchgate.net |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact intramolecular distances and angles (e.g., C-F, C-CH₃, C=C). |

| Torsion Angles | Describes the conformation and planarity of the molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). libretexts.org Aromatic compounds like this compound are strong chromophores due to their conjugated π-electron systems. uobabylon.edu.iq

The UV-Vis spectrum of this compound is dominated by π → π* transitions within the naphthalene ring system. uobabylon.edu.iq The spectrum is expected to be similar to that of naphthalene but with shifts in the absorption maxima (λ_max) due to the electronic effects of the fluorine and methyl substituents. Both groups are known to cause a small bathochromic (red) shift. The spectrum typically shows several broad bands, and the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic values used for identification and quantification. libretexts.org For instance, the fluorescence λ_max for methylnaphthalenes is noted to be around 325 nm. westmont.edu

Table 6: Predicted UV-Vis Absorption Data for this compound

| Compound | Typical λ_max (nm) | Transition Type |

|---|---|---|

| Naphthalene (in hexane) | ~221, 275, 312 | π → π* |

Applications of 1 Fluoro 2 Methylnaphthalene As a Chemical Building Block in Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The reactivity of 1-fluoro-2-methylnaphthalene makes it an important starting material for constructing more elaborate molecular architectures, including highly functionalized naphthalene (B1677914) derivatives and polycyclic aromatic hydrocarbons (PAHs).

The fluorine atom in this compound can influence the regioselectivity of subsequent reactions, enabling the synthesis of specifically substituted naphthalene derivatives. This is crucial in organic synthesis where precise control over the placement of functional groups is necessary. hopemaxchem.com The naphthalene scaffold itself is a common core in many biologically active compounds and functional materials. nih.govresearchgate.net The presence of the methyl group provides an additional site for functionalization or can be a key feature for the target molecule's properties.

Various synthetic methods can be employed to create functionalized naphthalenes. thieme-connect.com For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and a fluorinated substrate like this compound can participate in these transformations. hopemaxchem.com The synthesis of substituted naphthalenes can also be achieved through cyclization reactions, such as those mediated by transition metals. thieme-connect.de

This compound can serve as a foundational unit for the construction of larger polycyclic aromatic hydrocarbons (PAHs). Fluorinated PAHs are of significant interest in materials science due to their unique electronic properties. researchgate.netoup.com The introduction of fluorine can enhance the stability and solubility of PAHs and modify their semiconductor properties. nii.ac.jp

One strategy for building larger PAHs involves a benzene (B151609) ring extension cycle. nii.ac.jp This process can convert a fluoroarene, such as this compound, into a one-benzene-ring-extended fluoroarene. nii.ac.jp Repeating this cycle allows for the synthesis of higher-order pinpoint-fluorinated PAHs. nii.ac.jp The synthesis of fluorinated PAHs can also be achieved through methods like the Mallory reaction, which involves the photocyclization of stilbene (B7821643) derivatives. mdpi.com The Julia-Kocienski olefination followed by oxidative photocyclization is another route to regiospecifically fluorinated PAHs. acs.org

Utility in Medicinal Chemistry and Radiopharmaceutical Development

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. This compound provides a scaffold that can be elaborated to create new drug candidates and is a key precursor for certain radiolabeled imaging agents.

In drug discovery, a "scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. uniroma1.it The naphthalene core of this compound is a recognized scaffold in medicinal chemistry. nih.gov By modifying the substituents on this core, chemists can fine-tune the molecule's properties to improve its efficacy, selectivity, and pharmacokinetic profile—a process known as lead optimization. nih.govarxiv.orgsk.ru

The introduction of a fluorine atom can significantly impact a molecule's biological activity, metabolism, and bioavailability. hopemaxchem.com Many modern pharmaceuticals contain fluorine for this reason. Therefore, this compound is a valuable starting point for the synthesis of novel therapeutic agents. hopemaxchem.com For example, fluorinated compounds are often investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. ontosight.ai

This compound and its derivatives are crucial in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. e-century.us PET is a non-invasive imaging technique that uses radioactive tracers to visualize and measure metabolic processes in the body.

A notable example is the PET tracer [¹⁸F]FDDNP (2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile). nih.govradiopaedia.org This tracer is used to visualize amyloid plaques and neurofibrillary tangles in the brain, which are hallmarks of Alzheimer's disease. nih.govradiopaedia.orggoogle.comnih.gov The synthesis of [¹⁸F]FDDNP involves the radiofluorination of a precursor molecule that is derived from a substituted naphthalene structure. nih.govnih.gov The development of efficient and automated synthesis methods for [¹⁸F]FDDNP is essential for its clinical application. nih.govgoogle.com The naphthalene core in FDDNP highlights the importance of naphthalene derivatives in the development of diagnostic tools.

Contribution to Materials Science and Functional Materials

The unique properties of fluorinated naphthalene derivatives make them valuable in the development of advanced materials. The introduction of fluorine into a PAH framework can significantly alter its electronic and physical properties.

Fluorinated PAHs are investigated for their potential use as n-type semiconductors in organic electronic devices. mdpi.com The high electronegativity of fluorine can increase the material's resistance to oxidation by lowering the energy level of the highest occupied molecular orbital (HOMO). nii.ac.jp This can lead to more stable and efficient organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, fluorinated compounds can be used to create materials with enhanced thermal and chemical stability. For instance, the incorporation of trifluoromethyl groups into polymer backbones can result in materials that perform well in harsh environments. The study of pinpoint-fluorinated PAHs, where fluorine atoms are placed at specific positions, allows for a systematic investigation of how fluorine substitution affects the material's properties, such as solubility and energy levels. researchgate.net Pyrene derivatives with fluoroaryl substituents have also been synthesized to explore their optical and electrochemical properties for potential applications in optoelectronics. researchgate.net

Building Block for Molecular Switches and Motors

Light-driven molecular motors are at the forefront of nanotechnology, representing a class of molecules capable of converting light energy into controlled, unidirectional rotary motion. The design of these machines often relies on an "overcrowded alkene" motif, where a stator and a rotor component are connected by a central double bond. Naphthalene derivatives are frequently employed as key components in these systems. nih.govacs.org

Research has established that the "top half" of many second-generation molecular motors is a ketone derived from a naphthalene scaffold. nih.govacs.org The synthesis of these crucial building blocks typically involves a Friedel–Crafts acylation followed by a Nazarov cyclization of naphthalene or its derivatives. nih.gov The properties of the resulting motor, such as its rotational speed and response to light, can be finely tuned by introducing various substituents onto the naphthalene ring. researchgate.net

Fluorination is a particularly powerful strategy for modifying the properties of molecular motors. nih.govresearchgate.net The introduction of a fluorine atom can alter the electronic landscape of the molecule and introduce steric strain, which can be harnessed to control the isomerization steps that drive rotation. researchgate.net For example, naphthalene-based top-half ketones have been successfully fluorinated using reagents like N-fluorobenzenesulfonimide (NFSI) to yield functionalized components for more advanced motors. nih.gov

While direct synthesis of a molecular motor from this compound is not explicitly detailed in current literature, its structure is highly relevant. It can serve as a starting material for creating the substituted naphthalene-based ketones required for motor synthesis. The presence of both a fluorine atom and a methyl group offers specific steric and electronic properties that can be exploited in the design of new, custom-tuned molecular machines. The general synthetic pathways established for naphthalene-based motors provide a clear blueprint for how this compound could be integrated into such systems. nih.govacs.org

Table 1: Naphthalene-Based Building Blocks for Molecular Motors

| Building Block Type | Synthetic Approach | Role of Substituents (e.g., Fluorine) | Reference |

|---|---|---|---|

| Naphthalene-based Ketone (5-Membered "Top Half") | Friedel–Crafts acylation and Nazarov cyclization of naphthalene with methacryloyl chloride. | Can be fluorinated post-synthesis (e.g., with NFSI) to tune motor properties. | nih.govacs.org |

| Methoxy-naphthalene Ketone | Friedel–Crafts acylation of 1-methoxynaphthalene (B125815) with methacrylic acid. | Methoxy group adds electron-donating character; provides a handle for further functionalization. | nih.gov |

| Bromo-naphthalene Ketone | Multi-step synthesis from 1-bromonaphthalene. | Halogens allow for post-motor-synthesis functionalization via cross-coupling reactions. | acs.org |

Components for Organic Electronic Materials (e.g., Organic Semiconductors)

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). A major challenge in this field is the development of stable and efficient n-type semiconductors, which transport negative charges (electrons). acs.org

The functionalization of conjugated aromatic cores with strongly electron-withdrawing groups is a primary strategy for creating high-performance n-type materials. nih.gov Fluorine is an ideal element for this purpose due to its high electronegativity. Incorporating fluorine atoms into a molecule like naphthalene lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and transport and can significantly enhance the material's stability in air. acs.orgnih.govacs.org

Research into fluorinated naphthalene derivatives has yielded promising results. For instance, naphthalene tetracarboxylic diimides (NDIs), when functionalized with fluorine-containing groups, are recognized as a leading class of n-type organic semiconductors. nih.govacs.org These materials can be processed from solution to form highly ordered, crystalline thin films, a crucial property for fabricating efficient electronic devices. nih.govsmolecule.com Studies on polyfluorinated naphthalene-bis-hydrazimide, for example, demonstrated the formation of exceptionally flat and well-oriented molecular films with good electron mobility. nih.gov The principle that fluorination enhances semiconductor performance is well-established; even related compounds like 1-fluoro-4-methylnaphthalene (B3350886) are considered strong candidates for organic semiconductors for this reason. vulcanchem.com

Given these established principles, this compound is a valuable potential building block for more complex organic semiconductors. It can be used in the synthesis of larger, conjugated systems where the fluoro-methylated naphthalene unit imparts desirable electronic properties and influences the solid-state packing of the molecules, which is critical for efficient charge transport. researchgate.net The synthetic accessibility of naphthalene derivatives allows for their incorporation into a variety of molecular architectures designed for advanced electronic applications. smolecule.comresearchgate.net

Table 2: Properties of Fluorinated Naphthalene-Based Organic Semiconductors

| Material Class | Key Features | Performance Metrics | Reference |

|---|---|---|---|

| Polyfluorinated Naphthalene-bis-hydrazimide | Solution-processable; forms highly oriented, molecularly flat thin films. | Achieved electron mobility of 0.02 cm² V⁻¹ s⁻¹ in optimized films. | nih.govsmolecule.com |

| Fluorinated Naphthalene Diimide (NDI) Polymers | Enhanced performance in all-polymer solar cells. | Fluorination lowers LUMO levels, improving electron affinity and air stability. | nih.govacs.orgsmolecule.com |

| NDI with Trifluoromethylphenyl groups (NTCDI-R) | One of the first n-channel materials to demonstrate air-stable operation in OTFTs. | Provides a kinetic barrier to the diffusion of atmospheric contaminants. | acs.org |

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Fluorinated Naphthalenes

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that are often harsh and lack selectivity. researchgate.net A significant area of future research lies in developing more sustainable and efficient routes to compounds like 1-fluoro-2-methylnaphthalene.

Late-Stage Fluorination: A major challenge is the introduction of fluorine at a late stage in a synthetic sequence. mpg.deresearchgate.net This approach is highly desirable as it allows for the diversification of complex molecules without the need to carry the fluorine atom through a lengthy synthesis. mpg.de Research is focused on developing new catalytic methods, such as those using transition metals like palladium, that can achieve site-selective C-H fluorination with mild electrophilic fluorinating reagents. mpg.deacs.org Such methods could theoretically be adapted for the direct fluorination of 2-methylnaphthalene (B46627) to selectively produce the 1-fluoro isomer.

Green Chemistry Approaches: The principles of green chemistry are increasingly important in chemical synthesis. nih.gov For fluorinated naphthalenes, this involves exploring solvent-free reaction conditions, which can lead to easier product isolation and reduced environmental impact. researchgate.netrsc.org For instance, the solid-state fluorination of naphthalene (B1677914) derivatives with reagents like N-fluorobis(phenylsulfonyl)amine has shown promise, sometimes offering higher selectivity than solution-phase reactions. researchgate.net Another avenue is the use of recyclable fluorous technologies and developing reactions in aqueous media. rsc.org Traditional methods like the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, are effective but generate significant waste. chemicalbook.comrsc.orggoogle.com Modern variations aim to improve efficiency and safety, for example by modifying the decomposition conditions. chemicalbook.com

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Fluoronaphthalenes

| Feature | Traditional Method (e.g., Schiemann Reaction) | Emerging Method (e.g., Catalytic C-H Fluorination) |

|---|---|---|

| Precursor | Pre-functionalized (e.g., amino group) chemicalbook.com | Unactivated C-H bond mpg.de |

| Selectivity | Dependent on precursor synthesis | Can be tuned by catalyst/ligand design mpg.de |

| Atom Economy | Lower, involves stoichiometric reagents and byproducts nih.govchemicalbook.com | Higher, potentially catalytic nih.gov |

| Sustainability | Often requires harsh conditions and generates waste researchgate.netchemicalbook.com | Aims for milder conditions and reduced waste (Green Chemistry) nih.govrsc.org |

Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical behavior. beilstein-journals.orgnih.gov For this compound, computational studies can provide profound insights into its electronic structure, reactivity, and the regioselectivity of its reactions.

Predicting Reaction Outcomes: DFT calculations can be used to model reaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack. beilstein-journals.orgresearchgate.net For nucleophilic aromatic substitution (SNAr) reactions, a common pathway for fluoroarenes, computational models can predict regioselectivity by calculating the stability of the intermediate Meisenheimer complexes. researchgate.netresearchgate.netlibretexts.org This "σ-complex approach" has proven useful for various fluorinated aromatics and could be applied to predict how this compound would react with different nucleophiles. beilstein-journals.orgdntb.gov.ua Recent work has also explored hybrid models that combine mechanistic calculations with machine learning to accurately predict reaction energy barriers, offering a powerful tool for synthetic planning. dntb.gov.uanih.gov

Understanding Electronic Properties: The introduction of a fluorine atom significantly alters the electronic properties of the naphthalene core. oup.combeilstein-journals.org DFT studies can precisely quantify these effects, such as the lowering of HOMO and LUMO energy levels, which increases resistance to oxidation. oup.comnih.gov These calculations can also help understand non-covalent interactions, such as C-H···F hydrogen bonds, which can play a crucial role in the crystal packing and material properties of fluorinated PAHs. rsc.org

Table 2: Computationally Derived Parameters for Fluorinated Aromatic Systems

| Parameter | Significance | Typical Computational Finding | Reference |

|---|---|---|---|

| HOMO/LUMO Energies | Relates to electronic transitions, redox potential, and reactivity. | Fluorination generally lowers both HOMO and LUMO energy levels. | oup.comnih.gov |

| σ-Complex Stability | Predicts regioselectivity in SNAr reactions. | The most stable calculated intermediate corresponds to the observed major product. | beilstein-journals.orgresearchgate.net |

| Proton Affinity (PA) | Measures molecular basicity. | Fluorine substitution influences PA values throughout the molecule via resonance effects. | acs.org |

| NBO Analysis | Investigates intramolecular and intermolecular electronic interactions. | Can reveal interactions with solvents or other molecules in the solid state. | bohrium.com |

Exploration of New Reactivity Modes and Mechanistic Pathways for this compound

While the fluorine atom in this compound can be a site for nucleophilic substitution, future research can uncover new ways this compound can react and provide a more detailed understanding of the underlying mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a key transformation for fluoroaromatics. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer complex. libretexts.orgnih.gov Interestingly, the reactivity order for halogens in SNAr is often F > Cl > Br > I, because the rate-determining step is the nucleophilic attack, which is accelerated by the highly electronegative fluorine atom, rather than the breaking of the strong C-F bond. masterorganicchemistry.com DFT calculations have been used to investigate the SNAr mechanism for isomers like 1-fluoronaphthalene (B124137) with nucleophiles such as methylthiolate, revealing the energetic landscape of the reaction. researchgate.netresearchgate.net Similar studies on this compound could elucidate the influence of the adjacent methyl group on the reaction pathway.

Concerted Mechanisms: Recent discoveries have shown that not all SNAr reactions follow the classic two-step pathway. A concerted nucleophilic aromatic substitution (CSNAr) mechanism, which avoids the high-energy Meisenheimer intermediate, has been identified. nih.govacs.org This pathway is not limited to traditionally "activated" electron-poor aromatic rings, opening up new possibilities for fluorinated compounds. nih.gov Investigating whether this compound can participate in CSNAr reactions, perhaps catalyzed by an organic superbase, could dramatically expand its synthetic utility. acs.org

Expansion of Applications in Emerging Fields of Chemical Science

The unique properties conferred by fluorine mean that this compound and related compounds are promising candidates for applications in advanced materials and medicinal chemistry. ontosight.aihopemaxchem.com

Organic Electronics: Fluorinated PAHs are of great interest for use in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). oup.comontosight.ai The introduction of fluorine can enhance properties such as:

Stability: Fluorination lowers the HOMO energy level, making the compounds more resistant to air oxidation. oup.com

Solubility: The presence of fluorine atoms can increase solubility in organic solvents, which is crucial for the solution-based processing of devices. oup.comresearchgate.net

Molecular Packing: Fluorination can alter the crystal packing of PAHs, which in turn influences charge transport properties. beilstein-journals.orgprinceton.edu While the small size of fluorine often means the planarity of the aromatic system is not compromised, it can influence intermolecular interactions. oup.com Naphthalene diimides, for example, have been studied extensively, and fluorination is a key strategy to tune their electronic and structural properties for use as n-type semiconductors. nih.govacs.orgresearchgate.net

Medicinal Chemistry and Chemical Biology: Fluorine is a celebrated element in drug design. Its incorporation can significantly modify a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. ontosight.aihopemaxchem.com While this compound itself is a simple building block, it can serve as a precursor for more complex, biologically active molecules. hopemaxchem.com For example, fluorinated naphthalene sulfonamide derivatives have been investigated as potential inhibitors of proteins involved in metabolic diseases. nih.gov The naphthalene scaffold is a common feature in many bioactive compounds, and the ability to selectively fluorinate it opens doors to creating new analogues of existing drugs or entirely new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Fluoro-2-methylnaphthalene in laboratory settings?

- Methodology :

- Methylation : Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride or methyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Fluorination : Use halogen exchange (Halex reaction) with KF in polar aprotic solvents (e.g., DMF) or electrophilic fluorination agents like Selectfluor™.

- Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H and ¹⁹F NMR : Identify substituent positions and confirm fluorine incorporation. Chemical shifts for aromatic protons and fluorine are diagnostic .

- GC-MS : Determine molecular weight and fragmentation patterns to confirm structural integrity .

- IR Spectroscopy : Detect functional groups (e.g., C-F stretches at 1000–1100 cm⁻¹) .

Advanced Research Questions

Q. How do researchers assess the potential toxicological mechanisms of this compound given structural similarities to methylnaphthalenes?

- Approach :

- Comparative Studies : Use in vitro models (e.g., hepatic microsomes) to compare metabolic pathways of this compound with 1- or 2-methylnaphthalene. Fluorine’s electronegativity may alter cytochrome P450-mediated oxidation .

- Biomarker Analysis : Measure urinary metabolites (e.g., dihydrodiols or mercapturic acids) in animal models to identify detoxification pathways .

- Risk of Bias Assessment : Apply criteria from Table C-7 (e.g., randomization, dose concealment) to evaluate study reliability .

Q. What strategies are employed to resolve contradictions in experimental data regarding the environmental persistence of halogenated naphthalene derivatives?

- Methodology :

- Systematic Review : Follow ATSDR’s framework (Steps 1–8) to screen literature, extract data, and assess confidence levels .

- Data Harmonization : Normalize variables (e.g., soil pH, temperature) across studies to isolate compound-specific degradation rates .

- Contradiction Analysis : Use tools like risk of bias questionnaires (Table C-6) to identify methodological discrepancies in conflicting studies .

Q. What in silico approaches are utilized to predict the metabolic pathways of this compound?

- Computational Tools :

- QSAR Models : Corrogate fluorine’s electronic effects with metabolic rates using databases like PubChem .

- Molecular Docking : Simulate interactions between the compound and CYP450 isoforms to predict oxidation sites .

- ADMET Prediction : Software like ADMETLab² estimates bioavailability, toxicity, and environmental half-life .

Q. How do the electronic effects of fluorine substitution influence the reactivity of methylnaphthalenes in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effects : Fluorine deactivates the aromatic ring, directing electrophilic substitution to the methyl-bearing position. This enhances regioselectivity in Suzuki-Miyaura couplings .

- Steric Considerations : The methyl group may hinder access to reaction sites, necessitating bulky ligands (e.g., SPhos) in palladium-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.